Propanedial, (diphenylmethylene)-
Description
Properties
CAS No. |
84457-00-1 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-benzhydrylidenepropanedial |
InChI |
InChI=1S/C16H12O2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
AWVMZANAISODTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The most well-documented preparation involves a condensation reaction between diphenylmethyleneamine (1j ) and serinol (1,3-dihydroxypropan-2-amine). As detailed in a 2020 study, equimolar quantities of 1j (0.027 mol) and serinol are heated to 180°C under solvent-free conditions. The exothermic reaction facilitates imine formation, with water eliminated as a byproduct. Continuous distillation of water drives the equilibrium toward product formation, achieving an 85% isolated yield after 3 hours.
Key optimization parameters include:
- Temperature : Elevated temperatures (180°C) accelerate imine formation but risk decomposition if exceeded.
- Stoichiometry : A 1:1 molar ratio minimizes side products like oligomers or unreacted starting materials.
- Atmosphere : Reactions conducted under inert nitrogen atmospheres prevent oxidation of the diol moiety.
Work-up and Purification
Post-reaction, the crude product is dispersed in a 1:1 water/cyclohexane mixture to precipitate unreacted serinol and byproducts. Filtration yields a pale yellow oil, which is further purified via crystallization from a cyclohexane/toluene (1:1) solvent system. This step enhances purity to >95%, as confirmed by thin-layer chromatography (TLC).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy confirms the structure and purity of Propanedial, (diphenylmethylene)-. Representative data from the 2020 study include:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (DMSO-d⁶) | 7.52–7.24 | Multiplet | Aromatic protons (C₆H₅)₂C=N |
| ¹H (DMSO-d⁶) | 4.42 | Triplet | Hydroxyl protons (-OH) |
| ¹H (DMSO-d⁶) | 3.62–3.40 | Multiplet | Methylene protons (CH₂-OH) |
| ¹³C (DMSO-d⁶) | 166.2 | Singlet | Imine carbon (C=N) |
| ¹³C (DMSO-d⁶) | 128.2–132.9 | Multiplets | Aromatic carbons |
The absence of extraneous peaks in the aromatic region validates the absence of diphenylmethanol byproducts.
Mass Spectrometry and Melting Point Data
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 254 ([M + H]⁺), consistent with the molecular formula C₁₆H₁₇NO₂. The melting point, determined via differential scanning calorimetry (DSC), is 146°C, indicating high crystalline purity.
Alternative Synthetic Approaches
Patent-Based Methods for Related Diols
U.S. Patent 4,096,192 describes the synthesis of 2-methyl-1,3-propanediol via acetal formation and hydroformylation. Though distinct in substrate, this approach highlights the utility of protective groups (e.g., acetals) in diol synthesis. Applying similar logic, diphenylmethylene groups could serve as temporary protecting agents for propanedial derivatives, enabling selective functionalization.
Applications in Organic Synthesis and Catalysis
Propanedial, (diphenylmethylene)-, excels as a ligand in asymmetric catalysis. Its diol and imine functionalities chelate metals like zinc or copper, facilitating enantioselective aldol and Henry reactions. For example, dinuclear zinc complexes derived from this compound achieve syn diastereoselectivities >20:1 in aldol additions.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzophenone using oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitrating agents, halogenating agents.
Major Products
Oxidation: Benzophenone.
Reduction: Diphenylmethanol.
Substitution: Nitro-diphenylmethane, halogenated diphenylmethane.
Scientific Research Applications
Diphenylmethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylmethane and its derivatives involves interactions with various molecular targets. For instance, some derivatives can inhibit enzymes or interact with cellular receptors, leading to biological effects. The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanedial (Unsubstituted)
Propanedial (HO(O)C–CH₂–C(O)OH) lacks the diphenylmethylene group. Key differences include:
Acetylene Derivatives
Acetylene-linked diketones (e.g., compounds with –C≡C– bridges) differ in backbone rigidity:
- Conformational Flexibility : The linear acetylene spacer reduces steric hindrance, leading to faster rotational dynamics compared to the bulky diphenylmethylene analog.
Hydrazine Derivatives with Diphenylmethylene Groups
Compounds like 1-(diphenylmethylene)-2-(4-methoxybenzylidene)hydrazine () share the diphenylmethylene motif but feature hydrazine backbones:
- Synthesis : These derivatives are synthesized via microwave-assisted condensation with yields >95%, whereas (diphenylmethylene)-propanedial requires traditional diketone functionalization .
- Spectroscopic Properties :
Malonate Esters with Diphenylmethylene Substituents
Example: Diethyl 2-((diphenylmethylene)amino)malonate ():
- Physical Properties :
- Thermal Stability : Boiling point of 680.6°C reflects strong intermolecular interactions from the diphenylmethylene group .
Data Tables
Table 1: Physical Properties of Diphenylmethylene-Containing Compounds
Table 2: Spectroscopic Signatures
Key Research Findings
Spectroscopic Differentiation : The absence of C=O stretches in hydrazine derivatives (vs. diketones) and distinct NMR signals enable structural discrimination .
Q & A
Q. What are reliable synthetic methodologies for preparing (diphenylmethylene)propanedial derivatives, and how can purity be optimized?
Synthesis of (diphenylmethylene)propanedial derivatives often involves condensation reactions or conjugate additions. For example, radiochemical synthesis of analogous compounds like [¹¹C]N-(diphenylmethylene)-glutamic acid derivatives achieved >70% radiochemical conversion (RCC) using optimized conjugate addition protocols . To ensure purity, reversed-phase HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 with methanol) is effective for separating intermediates and byproducts . Critical parameters include reaction stoichiometry, solvent polarity, and temperature control to minimize side reactions.
Q. How can structural and electronic properties of (diphenylmethylene)propanedial be characterized experimentally and computationally?
Experimental characterization typically combines NMR (¹H/¹³C) and X-ray crystallography to resolve stereochemistry and confirm diphenylmethylene conjugation . Computational studies using quantum chemical methods (e.g., DFT) model rotational barriers around the C3-C5 bond, revealing minima at specific angles (e.g., 75° for the keto form) . Electronic spectra can be predicted via Cando calculations, which correlate excited-state potential energy surfaces with experimental UV-Vis data .
Q. What analytical techniques are suitable for detecting (diphenylmethylene)propanedial in biological systems?
Immunoassays using monoclonal antibodies (e.g., anti-malondialdehyde antibodies) enable specific detection in oxidative stress studies, validated via ELISA or Western blot at sensitivities down to 2 µg/mL . HPLC with UV/fluorescence detection is preferred for quantifying synthetic derivatives, with method validation including linearity (R² >0.99) and recovery rates (90–110%) .
Advanced Research Questions
Q. What mechanistic insights explain the rearrangements of (diphenylmethylene)propanedial derivatives under photochemical or thermal conditions?
Light-induced electrocyclic reactions of diphenylmethylene-fulgide derivatives proceed via Z/E isomerization and 1,5-hydrogen shifts, confirmed by ¹H NMR and X-ray analysis . Anti-Michael addition pathways are observed in alkaline conditions (e.g., KOH/MeOH/THF), forming heterocyclic intermediates like 8-(diphenylmethylene)-2H-1,4,5-thiadiazocin-7(8H)-one, which undergo multi-step rearrangements . Kinetic studies using time-resolved spectroscopy or isotopic labeling can further elucidate transition states.
Q. How do rotational barriers and conformational minima impact the reactivity of (diphenylmethylene)propanedial?
Quantum mechanical calculations reveal rotational barriers around the C3-C5 bond (~10–15 kcal/mol), with minima at θ = 75° (S-conformation) and 127° (acetylene-like geometry) . These conformers influence orbital energies and π-conjugation, affecting nucleophilic attack sites. Free energy profiles derived from metadynamics simulations can predict dominant conformers in solution, guiding solvent selection for synthesis .
Q. What strategies enhance the biomedical applicability of (diphenylmethylene)propanedial derivatives, such as in anticancer drug design?
Derivatization with sulfonylhydrazone or hydrazide moieties improves antiproliferative activity. For instance, N'-(diphenylmethylene)benzenesulfonohydrazide derivatives inhibit HCT-116 colon cancer cells (IC₅₀ ~10–50 µM) via PI3Kα modulation . Rational design should optimize lipophilicity (logP <5) and hydrogen-bonding capacity to enhance bioavailability. In vivo efficacy can be validated using xenograft models, with pharmacokinetic profiling via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
